molecular formula C7H13ClO B13871221 2-Chloro-4,4-dimethylpentanal

2-Chloro-4,4-dimethylpentanal

Cat. No.: B13871221
M. Wt: 148.63 g/mol
InChI Key: CJAXTFVDBXAQKH-UHFFFAOYSA-N
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Description

2-Chloro-4,4-dimethylpentanal is an organic compound with the molecular formula C7H13ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the second carbon of a pentanal chain, with two methyl groups attached to the fourth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethylpentanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or amines in an organic solvent.

Major Products Formed

    Oxidation: 2-Chloro-4,4-dimethylpentanoic acid.

    Reduction: 2-Chloro-4,4-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4,4-dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-dimethylpentanal involves its reactivity as an aldehyde and the presence of the chlorine atom. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make the compound versatile in various chemical transformations, targeting specific molecular pathways and enabling the synthesis of diverse products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpentane
  • 1-Chloro-4-ethylcyclohexane
  • 4-tert-Butyl-3-iodoheptane

Comparison

Compared to similar compounds, 2-Chloro-4,4-dimethylpentanal is unique due to the presence of both an aldehyde group and a chlorine atom on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis. The presence of two methyl groups on the fourth carbon also adds steric hindrance, influencing its reactivity and selectivity in chemical processes.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

2-chloro-4,4-dimethylpentanal

InChI

InChI=1S/C7H13ClO/c1-7(2,3)4-6(8)5-9/h5-6H,4H2,1-3H3

InChI Key

CJAXTFVDBXAQKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C=O)Cl

Origin of Product

United States

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